![molecular formula C28H30FN3O B1229255 1-[9-[(4-Fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-(2-phenylphenyl)urea](/img/structure/B1229255.png)
1-[9-[(4-Fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-(2-phenylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-(2-phenylphenyl)urea is a member of piperidines.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : This compound is part of a broader category of ureas derived from azabicyclo nonanes, which have been synthesized and studied using various spectroscopic techniques. For example, compounds adopting a flattened chair-chair conformation with various substituents have been studied using IR, Raman, 1H and 13C NMR spectroscopy, as well as molecular modelling studies (Iriepa et al., 1997).
Crystal Structure Analysis : The crystal structure of similar compounds, like 2,4-bis(2-fluorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one, has been explored, revealing details such as twin-chair conformation and orientations of phenyl groups (Parthiban et al., 2009).
NMR Studies : In-depth NMR studies have been conducted on variously substituted 3-azabicyclo[3.3.1]nonan-9-ones. These studies help in understanding the conformational behavior of such compounds and their stereochemical assignments (Park et al., 2011).
Potential Applications in Medicinal Chemistry
Sigma Receptor Ligands : N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate analogs have been synthesized and evaluated for their affinity for sigma receptors. This research can inform the development of new pharmacological agents targeting these receptors (Vangveravong et al., 2006).
Antiviral Activity : Research into 1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)ureas has shown that some derivatives possess pronounced antiviral activity against specific viruses, suggesting potential applications in antiviral drug development (Selivanov et al., 2017).
Antimicrobial Agents : Stereospecific synthesis of oximes and oxime ethers of 3-azabicycles has been explored, with these compounds screened for in vitro antimicrobial activity. This research offers insights into the development of new antimicrobial agents (Parthiban et al., 2010).
properties
Product Name |
1-[9-[(4-Fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-(2-phenylphenyl)urea |
---|---|
Molecular Formula |
C28H30FN3O |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
1-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-(2-phenylphenyl)urea |
InChI |
InChI=1S/C28H30FN3O/c29-22-15-13-20(14-16-22)19-32-24-9-6-10-25(32)18-23(17-24)30-28(33)31-27-12-5-4-11-26(27)21-7-2-1-3-8-21/h1-5,7-8,11-16,23-25H,6,9-10,17-19H2,(H2,30,31,33) |
InChI Key |
JVXQTICAQRFDBP-UHFFFAOYSA-N |
SMILES |
C1CC2CC(CC(C1)N2CC3=CC=C(C=C3)F)NC(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3=CC=C(C=C3)F)NC(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.